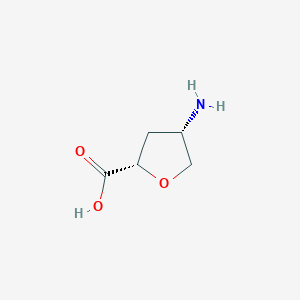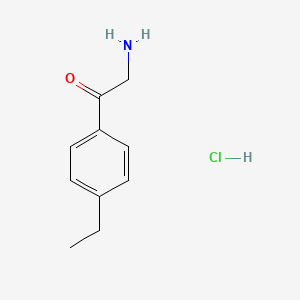
2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride is an organic compound with the molecular formula C10H13NOClH It is a hydrochloride salt form of 2-Amino-1-(4-ethylphenyl)ethanone, which is characterized by the presence of an amino group and an ethyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylacetophenone and ammonia.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of 2-amino-1-(4-ethylphenyl)ethanol.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the phenyl ring play crucial roles in its binding to target molecules. The compound may exert its effects by modulating enzyme activity, receptor binding, or cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: Similar structure but with a hydroxyl group instead of an ethyl group.
2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride: Contains a chlorine atom instead of an ethyl group.
2-Amino-1-(4-methylphenyl)ethanone Hydrochloride: Features a methyl group instead of an ethyl group.
Uniqueness
2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
2-amino-1-(4-ethylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-6H,2,7,11H2,1H3;1H |
InChI-Schlüssel |
KQFJTAPVOZRIIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
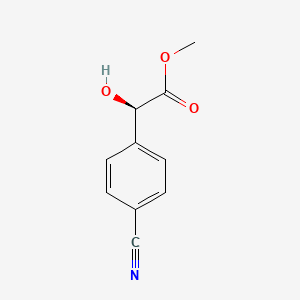
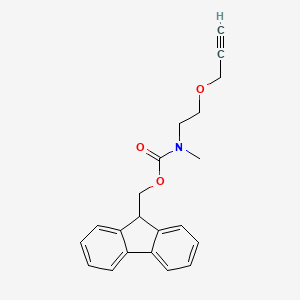
![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
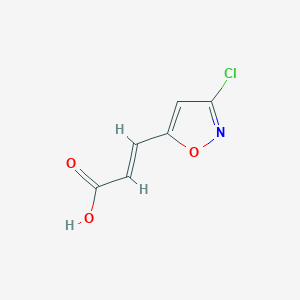
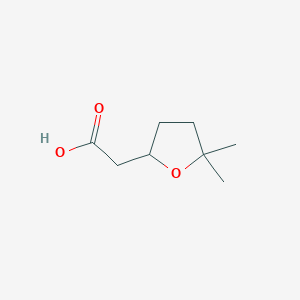
![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)
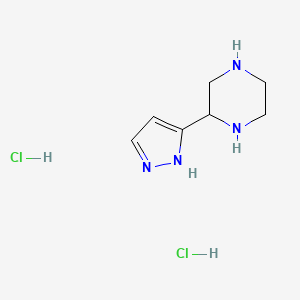
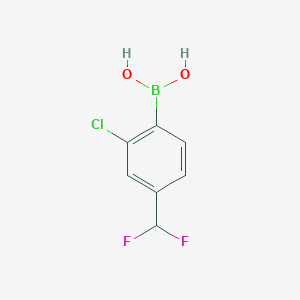

![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)

